molecular formula C5H12O2 B041858 1,2-Pentanediol CAS No. 5343-92-0

1,2-Pentanediol

Cat. No.: B041858
CAS No.: 5343-92-0
M. Wt: 104.15 g/mol
InChI Key: WCVRQHFDJLLWFE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2-Pentanediol, also known as Pentane-1,2-diol, primarily targets the furan ring in the biomass-derived platform compound furfural . The furan ring plays a crucial role in the transformation of furfural into valuable pentanediols, which are important for the sustainable production of bio-based polymers .

Mode of Action

The interaction of this compound with its target involves a selective hydrogenolysis process . In this process, a catalyst system composed of Pt–Fe bimetallic nanoparticles highly dispersed on a commercial magnesium titanate (MT) support is used . The electron transfer from Fe to Pt weakens the hydrogenation activity of the furan ring and promotes selective ring-opening to this compound .

Biochemical Pathways

The biochemical pathway affected by this compound involves the hydrogenolysis of furfural . This process leads to the transformation of furfural, a biomass-derived platform compound, into valuable pentanediols . The downstream effects include the production of bio-based polymers, which have applications in various industries .

Pharmacokinetics

This allows the reaction to proceed at a hydrogen pressure as low as 0.1 MPa , suggesting that the bioavailability of this compound may be influenced by environmental conditions such as pressure.

Result of Action

The result of this compound’s action is the production of bio-based polymers . These polymers are used in packaging, engineering plastic, textiles, cosmetics, detergents, lubricants, optical films, polyester resins, polyurethane foams, inks, adhesives, and sealants due to their desirable properties such as flexibility, durability, chemical resistance, and thermal insulation properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . Under mild conditions of 140 °C and 0.1 MPa, the catalyst used in the reaction offers a high production rate of this compound . This suggests that the compound’s action, efficacy, and stability are highly dependent on the environmental conditions under which the reaction takes place.

Safety and Hazards

1,2-Pentanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . Protective measures include wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

1,2-Pentanediol is a high value-added chemical which has been used in the synthesis of various products . It has been reported that this compound can be synthesized from 1-pentene and H2O2 through oxidative hydration . This process involves a combination of 1-pentene epoxidation and subsequent 1,2-epoxypentane hydration . The electron transfer from Fe to Pt weakened the hydrogenation activity of the furan ring and meanwhile promoted selective ring-opening to this compound .

Cellular Effects

It has been reported that this compound can enhance the permeability of hydrophilic compounds through excised pig skin . This suggests that this compound may have potential effects on cell membrane permeability.

Molecular Mechanism

It has been reported that the electron transfer from Fe to Pt in a catalyst system can promote the selective ring-opening to this compound . This suggests that this compound may interact with certain biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

It has been reported that a catalyst system composed of Pt–Fe bimetallic nanoparticles highly dispersed on a commercial magnesium titanate (MT) support was stable during 200 h of time-on-stream . This suggests that this compound may have stable long-term effects in laboratory settings.

Dosage Effects in Animal Models

It has been reported that this compound can enhance the permeability of hydrophilic compounds through excised pig skin . This suggests that the effects of this compound may vary with different dosages.

Metabolic Pathways

It has been reported that this compound can be synthesized from 1-pentene and H2O2 through oxidative hydration . This suggests that this compound may be involved in certain metabolic pathways.

Transport and Distribution

It has been reported that this compound can enhance the permeability of hydrophilic compounds through excised pig skin . This suggests that this compound may have potential effects on the transport and distribution of other compounds within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Pentanediol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the continuous hydrogenation of furfuryl alcohol using robust catalysts like Ni–Sn/ZnO. This method is favored for its high yield and selectivity, as well as its environmentally friendly process .

Chemical Reactions Analysis

1,2-Pentanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce pentanoic acid or other oxidized derivatives.

    Reduction: It can be reduced to form pentane or other reduced derivatives.

    Substitution: It can undergo substitution reactions with halogens or other substituents to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Pentanoic acid.

    Reduction: Pentane.

    Substitution: Halogenated pentanediol derivatives.

Comparison with Similar Compounds

1,2-Pentanediol stands out for its broad range of applications and its effectiveness as both a chemical intermediate and a functional ingredient in various formulations.

Properties

IUPAC Name

pentane-1,2-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVRQHFDJLLWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
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DSSTOX Substance ID

DTXSID10863522
Record name 1,​2-​Pentanediol
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Molecular Weight

104.15 g/mol
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Physical Description

Liquid, Yellow hygroscopic liquid; [Acros Organics MSDS]
Record name 1,2-Pentanediol
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Record name 1,2-Pentanediol
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CAS No.

5343-92-0
Record name 1,2-Pentanediol
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Record name 1,​2-​Pentanediol
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Record name Pentane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 1,2-pentanediol is C5H12O2, and its molecular weight is 104.15 g/mol. [] Spectroscopic data, including IR, 1H-NMR, and MS analysis, can be found in the literature for structural confirmation. []

A: Density functional theory (DFT) calculations have been employed to understand the reaction mechanism of furfural alcohol ring-opening to this compound. [] These calculations revealed that water plays a critical role in promoting the ring-opening process and enhancing selectivity towards this compound formation. [] Further computational studies, including QSAR modeling, could provide valuable insights into the structure-activity relationships and optimize the synthesis of this compound.

A: this compound generally exhibits good stability in various cosmetic formulations, particularly as a co-preservative. [] Research has shown that it can be combined with other antimicrobial agents, such as phenoxyethanol and ethylhexylglycerin, to achieve broad-spectrum antimicrobial efficacy and enhance the overall stability of the formulation. [, ] Furthermore, incorporating this compound into nano-pigment spraying print ink with other additives like 1,2-propanediol, diethylene glycol, and ethylene glycol has been shown to improve the stability of the dispersion system. []

A: In cosmetics, alternative preservatives and multifunctional ingredients can be considered depending on the specific application. These may include other alkanediols (e.g., 1,2-hexanediol, 1,2-octanediol), organic acids (e.g., benzoic acid, sorbic acid), and their salts. [, ] The choice of alternative depends on factors such as efficacy, compatibility with other ingredients, cost, and consumer acceptance. For instance, while parabens were commonly used, concerns about their potential toxicity and skin irritation have led to the exploration of alternatives like 1,2-alkanediols. [, ]

ANone: Research on this compound and related compounds can be facilitated by:

  • Analytical Techniques: Gas chromatography (GC) [, ], mass spectrometry (MS) [], and spectroscopic methods (IR, NMR) [] are essential for characterization and quantification.
  • Computational Tools: DFT calculations [] and molecular modeling software are valuable for investigating reaction mechanisms and predicting properties.

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